3-amino-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
BenchChem offers high-quality 3-amino-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2S/c1-26(2)12-17-20(18(31)13-26)19(14-8-4-3-5-9-14)21-22(28)23(33-25(21)30-17)24(32)29-16-11-7-6-10-15(16)27/h3-11H,12-13,28H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJBPPVAUKWYEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4F)N)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that quinoxaline derivatives, to which this compound belongs, have a wide range of targets, including various receptors and microorganisms.
Mode of Action
Quinoxaline derivatives are known to interact with their targets in various ways, depending on the specific derivative and target.
Biological Activity
The compound 3-amino-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide represents a class of thienoquinoline derivatives that have garnered attention for their potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis routes, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A thienoquinoline core.
- An amino group.
- A fluorophenyl substituent.
- A carboxamide functional group.
These structural features contribute to its biological activity and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, affecting metabolic processes.
- Receptor Modulation : It can bind to receptors, altering their signaling pathways and influencing cellular responses.
Biological Activity Overview
Research has indicated that compounds within this class exhibit a range of biological activities:
Case Studies
- Antifungal Activity : In a study examining the antifungal properties of thienoquinoline derivatives, the compound showed significant effectiveness against Fusarium oxysporum, with a minimum inhibitory concentration (MIC) comparable to standard antifungal agents like miconazole .
- Antimicrobial Effects : Another study highlighted the antimicrobial potential of similar compounds against Klebsiella pneumoniae and Escherichia coli, with MIC values indicating strong inhibitory effects .
- Cytotoxicity in Cancer Research : The compound was tested in pancreatic cancer cell lines (MiaPaCa2) and demonstrated significant cytotoxicity. The study utilized MTS assays to measure cell viability after treatment with varying concentrations of the compound .
Synthesis and Chemical Reactions
The synthesis of 3-amino-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions:
- Formation of Thienoquinoline Core : This involves cyclization reactions between thiophene derivatives and quinoline precursors.
- Functional Group Introduction : Subsequent steps introduce the amino and carboxamide groups through nucleophilic substitution reactions.
Reaction Types
The compound can undergo various chemical reactions:
- Oxidation : To modify functional groups.
- Reduction : To convert nitro groups to amines.
- Substitution Reactions : For introducing new substituents or replacing existing ones.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thienoquinoline derivatives. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, derivatives of quinoxaline and thienoquinoline have demonstrated significant cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells.
Case Studies:
- In a study assessing the antiproliferative activity of synthesized compounds, several derivatives exhibited IC50 values in the range of 1.9–7.52 μg/mL against HCT-116 cells . The mechanism of action includes inhibition of tyrosine kinases and induction of apoptosis.
- Another study indicated that compounds featuring the thienoquinoline scaffold possess selective targeting capabilities for cancerous cells, suggesting their potential as candidates for cancer therapies .
Antitubercular Activity
The compound has also been investigated for its potential as an antitubercular agent. Structural modifications of similar compounds have shown promising results against Mycobacterium tuberculosis.
Case Studies:
- A series of derivatives were synthesized and tested for their antitubercular activity, showing minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL against M. tuberculosis H37Rv. The lead compound displayed an MIC value of 4 μg/mL, indicating strong activity without significant cytotoxic effects on normal cells .
Mechanistic Insights
The mechanisms through which thienoquinoline derivatives exert their biological effects are diverse and include:
- Inhibition of protein kinases: This is crucial for disrupting signaling pathways involved in cell proliferation and survival.
- Induction of apoptosis: Many derivatives promote programmed cell death in cancer cells through various pathways.
- Selective targeting: The unique structure allows these compounds to interact specifically with targets in cancer cells while sparing normal cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of these compounds. Variations in substituents on the thienoquinoline core can significantly affect biological activity.
Data Table: Structure-Activity Relationship
| Compound | Substituent | IC50 (μg/mL) | Activity Type |
|---|---|---|---|
| A | -F | 1.9 | Anticancer |
| B | -Cl | 7.0 | Anticancer |
| C | -NO2 | 4.0 | Antitubercular |
| D | -Br | 16 | Antitubercular |
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The compound is synthesized via the Gewald reaction , utilizing cyclohexanone derivatives, sulfur, and malononitrile to form the thienoquinoline core. The 2-fluorophenyl carboxamide moiety is introduced through nucleophilic acyl substitution. Post-synthetic purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water). Purity validation requires HPLC (>95%) and structural confirmation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) is typical. Structure refinement uses SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). Key parameters: R1 < 0.05, wR2 < 0.15. Twinned data may require the SHELXD/E pipeline for robust phasing .
Q. What preliminary biological assays are suitable for evaluating its activity?
Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays. Assess cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate dose-response curves (IC₅₀ values) with triplicate measurements .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity in kinase inhibition?
Strategy :
- Replace the 2-fluorophenyl group with electron-deficient aryl rings (e.g., 4-bromophenyl) to improve hydrophobic interactions.
- Introduce polar substituents (e.g., -OH, -NH₂) at the 4-phenyl position to hydrogen-bond with catalytic lysine residues.
- Validate via molecular dynamics simulations (AMBER/CHARMM) and compare binding free energies (MM-PBSA). Prioritize derivatives with >10-fold selectivity in kinase profiling panels .
Q. How do crystallographic data resolve contradictions in proposed tautomeric forms?
For ambiguous electron density near the 3-amino group, perform:
- Hirshfeld surface analysis to map hydrogen-bonding interactions.
- DFT calculations (B3LYP/6-311+G(d,p)) to compare tautomer stability.
- Refine occupancy ratios in SHELXL for mixed tautomer models. Publish CIF files with deposition codes (e.g., CCDC 1234567) for transparency .
Q. What methodologies address discrepancies in reported cytotoxicity data?
- Meta-analysis : Normalize data using Z-score transformation to account for inter-lab variability.
- Experimental replication : Use identical cell lines (ATCC-verified), serum-free media, and incubation times (72 hrs).
- Mechanistic studies : Perform RNA-seq to identify off-target pathways (e.g., apoptosis vs. necrosis) .
Q. How is hematotoxicity evaluated during preclinical development?
Q. What theoretical frameworks guide mechanistic studies of its bioactivity?
Anchor research to molecular docking (AutoDock Vina) against crystallized kinase domains (PDB: 1M17). Validate hypotheses via free-energy perturbation (FEP) for binding affinity predictions. Link to broader concepts like ligand efficiency metrics (LE, LLE) to optimize lead compounds .
Key Notes for Methodological Rigor
- Synthesis : Use inert atmosphere (N₂/Ar) for moisture-sensitive steps.
- Crystallography : Resolve twinning with SHELXT or OLEX2 integration.
- Biological assays : Include vehicle controls (DMSO < 0.1%) to rule out solvent artifacts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
